molecular formula C5H11N5 B2739935 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine CAS No. 1267179-52-1

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Cat. No.: B2739935
CAS No.: 1267179-52-1
M. Wt: 141.178
InChI Key: RLLDLWGIARXTQL-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a versatile chemical compound with a unique structure that finds applications in various fields of scientific research. It is known for its reactivity and is used in drug discovery, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored due to its efficiency and the ability to produce the tetrazole ring system, which is a key structural feature of the compound . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing advanced techniques and equipment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although the tetrazole ring is generally resistant to oxidation due to its low HOMO energy.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxytetrazoles, while substitution reactions can yield a variety of substituted tetrazole derivatives .

Scientific Research Applications

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing other complex molecules and is used in catalysis to accelerate chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is explored in drug discovery for developing new therapeutic agents, particularly due to its ability to form stable tetrazole rings.

    Industry: The compound is used in material science for creating advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: A related compound with similar structural features and reactivity.

    5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Another tetrazole derivative with distinct properties and applications.

Uniqueness

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is unique due to its specific structure, which combines the tetrazole ring with a propan-1-amine group. This combination enhances its reactivity and versatility, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(1-methyltetrazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-10-5(3-2-4-6)7-8-9-10/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDLWGIARXTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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